molecular formula C10H14Cl8 B13431151 2,3,4,5,6,7,8,9-Octachlorodecane CAS No. 890302-89-3

2,3,4,5,6,7,8,9-Octachlorodecane

Cat. No.: B13431151
CAS No.: 890302-89-3
M. Wt: 417.8 g/mol
InChI Key: OHUUTVWYFJSZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5,6,7,8,9-Octachlorodecane is a chlorinated hydrocarbon belonging to the class of polychlorinated alkanes. These compounds are characterized by the presence of multiple chlorine atoms attached to a carbon chain. This compound is particularly notable for its high degree of chlorination, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6,7,8,9-Octachlorodecane typically involves the chlorination of decane. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is exothermic and requires careful control of temperature and chlorine flow to ensure complete chlorination and to avoid the formation of unwanted by-products .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination in a reactor, with precise monitoring of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6,7,8,9-Octachlorodecane can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3,4,5,6,7,8,9-Octachlorodecane involves its interaction with biological membranes and enzymes. The high degree of chlorination allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation .

Comparison with Similar Compounds

  • 1,2,3,4,5,6,7,8-Octachlorooctane
  • 1,2,3,4,5,6,7,8,9-Nonachlorodecane
  • 1,2,3,4,5,6,7,8,9,10-Decachlorodecane

Comparison: 2,3,4,5,6,7,8,9-Octachlorodecane is unique due to its specific pattern of chlorination, which affects its physical properties and reactivity. Compared to 1,2,3,4,5,6,7,8-Octachlorooctane, it has a longer carbon chain, resulting in higher molecular weight and different solubility characteristics. In contrast to 1,2,3,4,5,6,7,8,9-Nonachlorodecane and 1,2,3,4,5,6,7,8,9,10-Decachlorodecane, it has fewer chlorine atoms, making it less dense and slightly more reactive in substitution reactions .

Properties

CAS No.

890302-89-3

Molecular Formula

C10H14Cl8

Molecular Weight

417.8 g/mol

IUPAC Name

2,3,4,5,6,7,8,9-octachlorodecane

InChI

InChI=1S/C10H14Cl8/c1-3(11)5(13)7(15)9(17)10(18)8(16)6(14)4(2)12/h3-10H,1-2H3

InChI Key

OHUUTVWYFJSZRF-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(C(C(C(C(C)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.